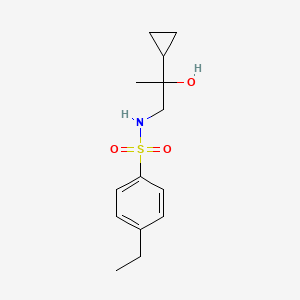![molecular formula C12H12ClNO2 B2778872 6-[3-(Hydroxymethyl)phenyl]-1H-pyridin-2-one;hydrochloride CAS No. 2260937-91-3](/img/structure/B2778872.png)
6-[3-(Hydroxymethyl)phenyl]-1H-pyridin-2-one;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
While the specific synthesis process for “6-[3-(Hydroxymethyl)phenyl]-1H-pyridin-2-one;hydrochloride” is not available, alkylaminophenols, which are structurally similar, are synthesized by the Petasis reaction . This reaction occurs between an aldehyde, an amine, and boronic acid .Applications De Recherche Scientifique
Catalytic Activity and Polymorphism
The study by Özdemir et al. (2012) on a pyridine-2,6-dicarboxamide derivative, which shares structural similarities with 6-[3-(Hydroxymethyl)phenyl]-1H-pyridin-2-one hydrochloride, reveals its application in catalysis and polymorphism. The compound demonstrated efficient catalytic activity in the transfer hydrogenation reaction of various ketones under mild conditions. Additionally, its ability to crystallize in two polymorphic forms under the same conditions highlights the importance of understanding solid-state properties for pharmaceutical development (Özdemir, Dayan, Çetinkaya, & Akgül, 2012).
Hydroxymethyl and Amino Derivatives Synthesis
Research by Smirnov, Kuz’min, and Kuznetsov (2005) explores the aminomethylation of pyridines, leading to hydroxymethyl and amino derivatives. This synthesis pathway is crucial for developing new chemical entities with potential therapeutic applications, showcasing the versatility of pyridine derivatives in organic synthesis (Smirnov, Kuz’min, & Kuznetsov, 2005).
Photocleavable Protecting Groups
The work by Coleman and Boyd (1999) introduces the concept of photocleavable protecting groups for primary alcohols, utilizing derivatives of pyridine compounds. This innovative approach finds utility in the selective protection and deprotection of functional groups, a critical strategy in synthetic organic chemistry and drug development (Coleman & Boyd, 1999).
Supramolecular Chemistry
A study by Suresh et al. (2007) on polysubstituted pyridines demonstrates their role in forming supramolecular aggregates through various non-covalent interactions. These findings are significant for the design of molecular assemblies and materials with tailored properties (Suresh, Suresh Kumar, Perumal, Mostad, & Natarajan, 2007).
Anti-Inflammatory Drug Formulation
Castellari and Sabatino (1994) discuss the solid-state structure of an anti-inflammatory drug, highlighting the relevance of pyridine derivatives in pharmaceutical formulations. Their study underscores the importance of molecular structure in the efficacy and stability of therapeutic agents (Castellari & Sabatino, 1994).
Propriétés
IUPAC Name |
6-[3-(hydroxymethyl)phenyl]-1H-pyridin-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2.ClH/c14-8-9-3-1-4-10(7-9)11-5-2-6-12(15)13-11;/h1-7,14H,8H2,(H,13,15);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMKJLKSHNWPBPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=CC(=O)N2)CO.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[3-(Hydroxymethyl)phenyl]-1H-pyridin-2-one;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-(Hydroxymethyl)-2-methylcyclobutyl]methanol](/img/structure/B2778792.png)

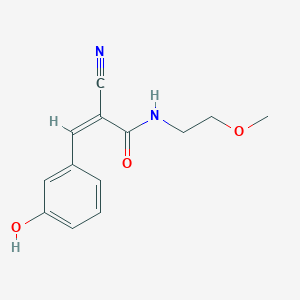
![(E)-2-cyano-3-[3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]-N-(2-nitrophenyl)prop-2-enamide](/img/structure/B2778796.png)
![2-{[4-(2-chloroacetyl)-1H-pyrrol-2-yl]methylene}malononitrile](/img/structure/B2778798.png)


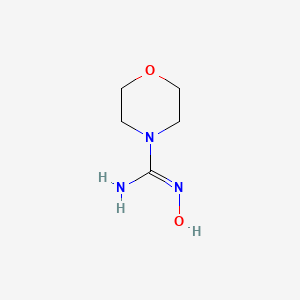
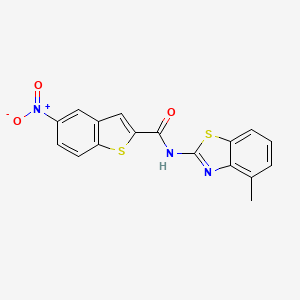
![N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]cyclopentanecarboxamide](/img/structure/B2778808.png)
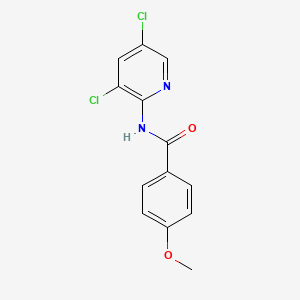
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide](/img/structure/B2778810.png)
